
Silenoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,14,20,25-pentahydroxy-6-oxocholest-7-en-22-yl hexopyranoside is a steroid saponin and an alpha-D-galactoside.
Q & A
Basic Research Questions
Q. What validated methods are used for isolating Silenoside A from natural sources?
this compound is typically isolated via solvent extraction followed by chromatographic techniques. Ethanol or methanol extracts are fractionated using column chromatography (e.g., silica gel, Sephadex LH-20). Final purification often employs reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Yield optimization requires adjusting solvent polarity and flow rates . Validation includes comparing spectral data (NMR, MS) with literature and testing purity via TLC/HPLC .
Q. How is this compound structurally characterized, and what analytical techniques are essential?
Structural elucidation relies on spectroscopic methods:
- 1D/2D NMR for aglycone and sugar moiety assignments.
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- IR spectroscopy for functional groups (e.g., hydroxyl, carbonyl). X-ray crystallography may be used if crystals are obtainable. Cross-referencing with published data is critical to avoid misidentification .
Q. What in vitro assays are standard for evaluating this compound’s bioactivity?
Common assays include:
- Antioxidant activity : DPPH/ABTS radical scavenging.
- Anti-inflammatory effects : COX-2 inhibition or TNF-α suppression in macrophage models.
- Cytotoxicity : MTT assay on cancer cell lines. Controls (e.g., ascorbic acid for antioxidants) and dose-response curves (3–5 concentrations) are mandatory. Replicate experiments (n ≥ 3) ensure statistical validity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from variability in:
- Source material : Plant subspecies or growth conditions altering metabolite profiles.
- Experimental design : Differences in cell lines, assay protocols, or compound stability (e.g., light/heat degradation). Mitigation strategies:
- Reproduce studies using standardized protocols (e.g., OECD guidelines).
- Conduct meta-analyses to identify confounding variables.
- Validate findings via orthogonal assays (e.g., in vitro + in vivo models) .
Q. What experimental designs are optimal for studying this compound’s mechanism of action?
- Target identification : Use affinity chromatography or molecular docking to pinpoint protein targets.
- Pathway analysis : RNA-seq or proteomics to map signaling pathways (e.g., NF-κB, MAPK).
- Kinetic studies : Measure enzyme inhibition (e.g., IC₅₀, Ki) under varying pH/temperature conditions. Include negative controls (e.g., siRNA knockdown) and validate with Western blotting or CRISPR-Cas9 models .
Q. How do researchers address challenges in quantifying this compound in complex matrices?
Quantification in plant extracts or biological samples requires:
- Sample pretreatment : Solid-phase extraction (SPE) to remove interferents.
- LC-MS/MS : Multiple reaction monitoring (MRM) for selectivity.
- Validation : Calibration curves (R² > 0.99), recovery tests (80–120%), and limits of detection (LOD < 1 ng/mL). Matrix effects are assessed by spiking known concentrations into blank matrices .
Q. What strategies improve the reproducibility of this compound’s pharmacological studies?
- Standardized protocols : Adhere to ARRIVE guidelines for in vivo studies.
- Batch consistency : Characterize multiple compound batches via NMR/HPLC.
- Data transparency : Publish raw data (e.g., spectra, dose-response curves) in supplementary materials. Cross-lab collaborations and open-access databases enhance replicability .
Q. Methodological Guidance
Q. How should researchers present this compound data in manuscripts to meet journal standards?
- Tables : Include purity, yield, and bioactivity metrics (mean ± SD, p-values).
- Figures : Dose-response curves, structural diagrams, and mechanistic schematics.
- Supplementary materials : NMR/MS spectra, experimental protocols. Avoid duplicating data in text and figures; cite raw data repositories .
Q. What statistical models are appropriate for analyzing this compound’s dose-response relationships?
- Non-linear regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response).
- ANOVA with post-hoc tests : Compare multiple treatment groups.
- Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets. Report effect sizes and confidence intervals to avoid overinterpreting small sample sizes .
Q. How can in silico methods complement experimental studies on this compound?
- Molecular docking : Predict binding affinities to targets (e.g., AutoDock Vina).
- ADMET prediction : Use tools like SwissADME to estimate bioavailability/toxicity.
- Network pharmacology : Map compound-target-disease interactions via STRING or KEGG.
Validate predictions with wet-lab experiments to bridge computational and empirical findings .
Propiedades
Número CAS |
81655-86-9 |
---|---|
Fórmula molecular |
C33H54O12 |
Peso molecular |
642.8 g/mol |
Nombre IUPAC |
(2R,3R,5R,9R,10R,13R,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C33H54O12/c1-29(2,41)9-8-24(45-28-27(40)26(39)25(38)22(15-34)44-28)32(5,42)23-7-11-33(43)17-12-19(35)18-13-20(36)21(37)14-30(18,3)16(17)6-10-31(23,33)4/h12,16,18,20-28,34,36-43H,6-11,13-15H2,1-5H3/t16-,18-,20+,21+,22+,23-,24+,25-,26-,27+,28+,30+,31+,32+,33?/m0/s1 |
Clave InChI |
OYLAWXRQIJWVHG-PRYDOBOQSA-N |
SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
SMILES isomérico |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@H]([C@@H](C4)O)O)C)C1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O |
SMILES canónico |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Sinónimos |
eta-D-galactopyranosyl(1-->2)-beta-D-glucuronopyranosyl-3beta- hydrox y-23-oxo-olean-12-en-28-oic acid 28-O-beta-D-xylopyranosyl(1-->3)-beta-D-xylopyranosyl(1-->4)-alpha-L- rhamnopyranosyl(1-->2)-beta-D-fucopyranoside silenoside A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.